molecular formula C16H13N3O3 B2454978 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 70394-69-3

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2454978
CAS No.: 70394-69-3
M. Wt: 295.298
InChI Key: QSBANWNSFUIUQD-UHFFFAOYSA-N
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Description

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

Target of Action

Compounds with the oxadiazole moiety have been associated with a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and more. Therefore, the targets can vary depending on the specific biological activity.

Mode of Action

Oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . This interaction can lead to changes in the target’s function, contributing to the compound’s biological activity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl and phenoxy rings .

Scientific Research Applications

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBANWNSFUIUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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